3-(Boc-amino)cyclohexanethiol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H21NO2S |
|---|---|
Molecular Weight |
231.36 g/mol |
IUPAC Name |
tert-butyl N-(3-sulfanylcyclohexyl)carbamate |
InChI |
InChI=1S/C11H21NO2S/c1-11(2,3)14-10(13)12-8-5-4-6-9(15)7-8/h8-9,15H,4-7H2,1-3H3,(H,12,13) |
InChI Key |
PCDOFJVVBXRUHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC(C1)S |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Boc Amino Cyclohexanethiol
Stereoselective Synthesis of Cyclohexanethiol (B74751) Derivatives Precursor to 3-(Boc-amino)cyclohexanethiol
The foundation for synthesizing enantiopure this compound lies in the stereoselective construction of its precursors, primarily 3-substituted cyclohexanols and their thiol analogues. The hydroxyl group serves as a versatile handle for subsequent conversion to the thiol functionality, often through well-established methods like the Mitsunobu reaction or by activation and displacement with a sulfur nucleophile.
Achieving enantioselectivity in the synthesis of 3-substituted cyclohexyl compounds is paramount for accessing a single enantiomer of the final product. Organocatalysis has emerged as a powerful tool for this purpose. For instance, a three-component reaction involving γ-aryl-substituted α,β-unsaturated aldehydes and nitroalkenes, catalyzed by cinchona alkaloid-derived ureas, can produce highly functionalized cyclohexenol (B1201834) derivatives. nih.gov This approach establishes up to four contiguous stereogenic centers with high diastereoselectivity and enantiomeric excess (ee). nih.gov
Another key strategy involves the dynamic kinetic resolution of racemic intermediates. For example, the enantioselective enzymatic reduction of 3-functionalized cyclopentenones has been developed to produce chiral allylic alcohols, which can serve as versatile building blocks for more complex cyclohexane (B81311) systems. researchgate.net These methods provide access to optically active precursors that are essential for the synthesis of chiral, non-racemic this compound.
Controlling the relative stereochemistry between the C1 and C3 substituents (the amino and thiol groups) is a critical aspect of the synthesis. The cyclohexane ring's conformational flexibility dictates the spatial orientation of substituents, which can be either axial or equatorial. libretexts.org Achieving a predominance of the desired cis- or trans-isomer requires careful selection of reagents and reaction conditions.
A robust method for the diastereoselective synthesis of 3-aminocyclohexanol (B121133) precursors involves the reduction of β-enaminoketones derived from 1,3-cyclohexanediones. nih.govnih.gov The choice of starting materials and reaction conditions can effectively control the stereochemical outcome. For example, the condensation of 4,4-dimethyl-1,3-cyclohexanedione (B1345627) with (S)-α-methylbenzylamine produces a chiral β-enaminoketone. nih.govresearchgate.net Subsequent reduction of this intermediate with sodium in a THF-isopropyl alcohol mixture yields the corresponding 3-aminocyclohexanols with a high preference for the cis-isomer. nih.govresearchgate.net
The high diastereoselectivity observed in the reduction is attributed to the stereochemical bias imposed by the existing chiral center on the enamine nitrogen. The substrate adopts a conformation that minimizes steric hindrance, leading to the preferential delivery of the hydride to one face of the carbonyl group, resulting in a high cis:trans ratio. researchgate.net
| Reactant | Reducing Conditions | Product | Yield | Diastereomeric Ratio (cis:trans) | Reference |
|---|---|---|---|---|---|
| (S)-5,5-Dimethyl-3-((1-phenylethyl)amino)cyclohex-2-en-1-one | Sodium, THF/i-PrOH | (1R,3S)-5,5-Dimethyl-3-((S)-1-phenylethylamino)cyclohexan-1-ol | 75% (total) | 89:11 | nih.govresearchgate.net |
Protecting groups do more than just mask reactive functionalities; their steric bulk can significantly influence the stereochemical course of a reaction. slideshare.net In the context of cyclohexane chemistry, a bulky substituent will preferentially occupy an equatorial position to minimize unfavorable 1,3-diaxial interactions. slideshare.netlibretexts.org This conformational locking can be exploited to direct the approach of a reagent.
For instance, if a large protecting group is placed at a specific position on the cyclohexane ring, it can shield one face of the molecule, forcing an incoming electrophile or nucleophile to attack from the less hindered face. The tert-Butoxycarbonyl (Boc) group, commonly used to protect amines, is sterically demanding. During the functionalization of a cyclohexane ring already bearing a Boc-amino group, its preference for the equatorial position will influence the conformational equilibrium of the ring and thereby the stereochemical outcome of subsequent reactions at other positions.
The use of a chiral auxiliary is a classic and effective strategy for asymmetric synthesis. mdpi.com The auxiliary is a chiral molecule that is temporarily incorporated into the substrate, directs a stereoselective transformation, and is then removed. For the synthesis of precursors to this compound, an auxiliary can be attached to a prochiral starting material to induce facial selectivity.
An example is the use of (+)- or (−)-trans-2-(α-cumyl)cyclohexanol (TCC) as a chiral auxiliary in the synthesis of 3,3-disubstituted isoindolinones, which demonstrates the power of this approach in creating stereocenters with high diastereoselectivity. mdpi.com A similar strategy could be envisioned for cyclohexane systems, where a chiral auxiliary attached to a cyclohexanone (B45756) derivative would direct the addition of a nucleophile, establishing the first stereocenter. Subsequent functionalization and removal of the auxiliary would provide an enantiomerically enriched precursor.
| Reaction Type | Chiral Auxiliary | Key Feature | Typical Outcome | Reference |
|---|---|---|---|---|
| Asymmetric Alkylation | (+/-)-trans-2-(α-cumyl)cyclohexanol (TCC) | Auxiliary directs the approach of an electrophile. | Good diastereoselectivity. | mdpi.com |
| Asymmetric Horner–Wadsworth–Emmons | L-menthol-derived phosphonate | Creates axially chiral alkenes from 4-substituted cyclohexanones. | High yield asymmetric olefins. | sorbonne-universite.fr |
Diastereoselective Control in Cyclohexane Ring Functionalization
Convergent and Divergent Synthetic Pathways to this compound
A divergent synthesis , in contrast, begins with a common intermediate that is elaborated through different reaction pathways to produce a library of structurally related compounds. researchgate.netrsc.org This strategy is particularly valuable for structure-activity relationship (SAR) studies. A common precursor, such as a protected 3-aminocyclohexanone, could be divergently transformed. Reaction with a reducing agent would yield the alcohol precursor, while reaction with a Grignard reagent followed by dehydration and hydrogenation could introduce other substituents. The thiol could be introduced from the ketone via various methods, making this a versatile approach to not only this compound but also a range of analogues. researchgate.net
Synthesis from Readily Available Chiral Pool Precursors
The "chiral pool" refers to the collection of abundant, naturally occurring chiral molecules that serve as cost-effective starting materials for the synthesis of complex enantiomerically pure compounds. nih.gov This approach leverages the inherent chirality of natural products like amino acids, terpenes, and carbohydrates to build new stereocenters with high predictability.
A hypothetical, yet chemically sound, synthetic route to an enantiomerically enriched this compound could commence from a readily available chiral building block such as a derivative of a natural amino acid or a terpene. nih.govpwr.edu.pl For instance, (1R,2R)-trans-1,2-diaminocyclohexane, a widely used chiral scaffold, can be a strategic starting point for various asymmetric syntheses. researchgate.net A plausible pathway could involve the selective protection of one amino group, followed by deamination and subsequent functional group interconversion to introduce the thiol moiety at the C3 position. Another conceptual approach could start from a chiral cyclohexene (B86901) derivative, obtainable from terpenes like carvone. nih.gov Asymmetric dihydroxylation, a reaction well-established for its high enantioselectivity, could be employed to install the necessary stereocenters, which are then further elaborated to the desired amino and thiol functionalities. researchgate.net
Multi-Component Reactions Incorporating Cyclohexane Ring Formation
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials, thereby enhancing efficiency and atom economy. mdpi.comnih.gov The stereoselective synthesis of highly substituted cyclohexanes can be achieved through cascade reactions, such as Michael-Michael-aldol or Michael-Michael-isomerization sequences. researchgate.netnih.gov
A potential MCR strategy for a precursor to this compound could involve a domino reaction that forms the cyclohexane core with the required functional handles for subsequent conversion to the amino and thiol groups. For example, an iridium-catalyzed (5+1) annulation strategy, which combines a 1,5-diol with a methyl ketone, offers a novel approach to constructing substituted cyclohexanes with a high degree of stereocontrol. acs.org By selecting an appropriately substituted 1,5-diol and a ketone bearing a masked amino or thiol precursor, one could envision a convergent synthesis of a key intermediate. Another possibility is a photoredox-catalyzed [4+2] cycloaddition of a benzocyclobutylamine with an α-substituted vinylketone to furnish highly functionalized cyclohexylamine (B46788) derivatives. rsc.org
Chemo-Enzymatic Synthesis Routes for Enantioenriched Derivatives
Chemo-enzymatic synthesis combines the selectivity of enzymatic transformations with the versatility of chemical reactions to create efficient and environmentally benign synthetic routes. nih.gov A key application in asymmetric synthesis is the enzymatic kinetic resolution of racemates, where an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of both enantiomers. mdpi.compluscommunication.eu
For the synthesis of enantioenriched this compound, a chemo-enzymatic approach could be employed to resolve a racemic precursor. A plausible strategy would involve the synthesis of a racemic intermediate, such as trans-3-aminocyclohexanol. This racemic amino alcohol could then be subjected to enzymatic resolution. For instance, lipase-catalyzed acylation in an organic solvent often shows high enantioselectivity, yielding one enantiomer as the acetylated product while leaving the other enantiomer as the unreacted alcohol. acs.org Following separation of the enantiomerically enriched alcohol and the corresponding acetate, the hydroxyl group of the desired enantiomer can be converted into a thiol. This conversion can be achieved via a two-step sequence involving activation of the alcohol (e.g., as a tosylate or mesylate) followed by nucleophilic substitution with a thiolating agent like potassium thioacetate (B1230152) and subsequent hydrolysis.
Optimization of Reaction Parameters and Yields in this compound Synthesis
Catalyst Screening and Ligand Design for Improved Efficiency and Selectivity
The choice of catalyst and ligand is paramount in achieving high efficiency and stereoselectivity in the synthesis of chiral molecules. In the context of synthesizing substituted cyclohexanes, various transition metal catalysts, including rhodium, iridium, and palladium, have demonstrated significant utility. nih.govacs.orgnih.gov The stereochemical outcome of these reactions is often dictated by the chiral ligand coordinated to the metal center.
For a hypothetical asymmetric synthesis of a this compound precursor, a thorough screening of catalysts and ligands would be essential. For instance, in a rhodium-carbene initiated domino reaction to form a substituted cyclohexane, different rhodium catalysts and chiral ligands would be tested to optimize both the diastereomeric ratio (dr) and the enantiomeric excess (ee). nih.govacs.org Similarly, in palladium-catalyzed cyclization reactions, the nature of the palladium source and the ancillary ligands can dramatically influence the reaction pathway and selectivity. nih.gov The following table illustrates potential catalysts and ligands that could be screened for such a synthesis.
| Catalyst Precursor | Chiral Ligand Type | Potential Transformation | Expected Outcome/Influence |
| [Rh₂(OAc)₄] | Chiral dirhodium carboxylates | Carbene-initiated domino reaction | High diastereoselectivity and enantioselectivity in cyclohexane ring formation. nih.gov |
| [Ir(cod)Cl]₂ | Chiral phosphine-oxazoline (PHOX) ligands | Asymmetric hydrogenation of a cyclohexene precursor | Enantioselective reduction of a double bond to set key stereocenters. |
| Pd(OAc)₂ | Chiral phosphoramidite (B1245037) ligands | Asymmetric allylic amination | Enantioselective introduction of the amino group onto a cyclohexene scaffold. |
| Copper(I) salts | Chiral bis(oxazoline) (BOX) ligands | Asymmetric conjugate addition | Enantioselective addition of a nitrogen or sulfur nucleophile to a cyclohexenone. |
Solvent Effects on Reaction Stereoselectivity and Conversion
The solvent is not merely an inert medium for a reaction but can play a crucial role in influencing reaction rates, conversion, and particularly, stereoselectivity. researchgate.net Solvent properties such as polarity, hydrogen-bonding ability, and coordinating power can stabilize or destabilize transition states, thereby altering the energy difference between diastereomeric transition states and influencing the stereochemical outcome. researchgate.netacs.org
In the synthesis of substituted cyclohexanes, marked solvent effects on both regio- and diastereoselectivity have been observed. nih.gov For example, in the epoxidation of cyclohexene derivatives, the diastereoselectivity can be significantly influenced by the solvent due to steric and electronic interactions. acs.org Similarly, in Michael addition reactions to form substituted cyclohexanes, the choice of solvent can impact the anti:syn diastereomeric ratio. scielo.br The table below summarizes the general influence of different solvent classes on stereoselective reactions.
| Solvent Class | Examples | General Influence on Stereoselectivity |
| Non-polar, aprotic | Hexane (B92381), Toluene | Can favor pathways where charge separation is minimized. Often used in organometallic catalysis. |
| Polar, aprotic | Dichloromethane (B109758) (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN) | Can stabilize charged intermediates and transition states. The coordinating ability of THF can influence catalyst activity. Acetonitrile can sometimes lead to different selectivity compared to less coordinating solvents. beilstein-journals.org |
| Polar, protic | Water, Ethanol, Methanol (B129727) | Can participate in hydrogen bonding, which can direct the stereochemical course of a reaction. Water as a solvent can promote certain reactions through hydrophobic effects. scielo.br |
Scalability Considerations for Preparative Synthesis of this compound
Scaling up a synthetic route from the laboratory bench to a preparative or industrial scale presents numerous challenges. These include ensuring consistent reaction performance, managing heat transfer, addressing safety concerns, and optimizing purification methods. For the synthesis of this compound, several factors would need to be considered for a scalable process.
One key aspect is the choice of reagents and reaction conditions. For example, methods that avoid cryogenic temperatures or highly pyrophoric reagents are generally preferred for large-scale synthesis. researchgate.net A reported scalable synthesis of enantiomerically pure cis-1,2-cyclohexanediamine derivatives highlights the possibility of producing multigram quantities of chiral cyclohexane building blocks without significant loss of yield or selectivity. researchgate.net Similarly, procedures have been developed for the large-scale preparation of chiral amino acids using recyclable chiral auxiliaries, which is a cost-effective and sustainable approach. mdpi.com
Purification is another critical consideration. Crystallization is often the most desirable method for purification on a large scale as it can be highly efficient and avoids the use of large volumes of solvents required for chromatography. Therefore, developing a synthetic route that yields a crystalline intermediate can greatly facilitate the scalability of the process. For instance, the formation of diastereomeric salts with a resolving agent, followed by crystallization, is a classical and scalable method for obtaining enantiomerically pure compounds. acs.org Continuous flow processes are also gaining prominence for the scalable and safe synthesis of chemical intermediates, offering advantages such as improved heat and mass transfer, and the ability to handle hazardous reagents more safely. google.com
Chemical Reactivity and Mechanistic Studies of 3 Boc Amino Cyclohexanethiol
Reactivity of the Thiol Functionality in 3-(Boc-amino)cyclohexanethiol
The sulfur atom of the thiol group in this compound possesses lone pairs of electrons and can be readily deprotonated to form a thiolate anion. This thiolate is a potent nucleophile, driving a wide range of reactions. The thiol itself can also participate in radical-mediated processes.
Nucleophilic Additions and Substitutions Involving the Thiol Group
The nucleophilic character of the thiol or its corresponding thiolate is central to its utility in forming new carbon-sulfur bonds through addition and substitution reactions.
The conjugate or Michael addition of thiols to α,β-unsaturated carbonyl compounds is a powerful C-S bond-forming reaction. In the case of this compound, the thiol can add to various Michael acceptors. This reaction can be catalyzed by a base, which deprotonates the thiol to form the more nucleophilic thiolate.
While specific studies on the use of this compound in asymmetric Michael additions are not extensively documented, the principles of organocatalysis often employ chiral catalysts to control the stereochemical outcome of such reactions. mdpi.comnih.gov For instance, bifunctional organocatalysts, such as those based on thiourea, can activate both the nucleophile (thiol) and the electrophile (Michael acceptor) simultaneously, facilitating highly enantioselective transformations. nih.gov A general scheme involves the catalyst activating an enone, while the thiol adds to form a chiral thioether product. researchgate.net The development of such systems for this compound could yield valuable chiral building blocks.
Table 1: Examples of Organocatalyzed Asymmetric Michael Additions
| Catalyst Type | Michael Acceptor | General Outcome |
|---|---|---|
| Binaphthyl-modified bifunctional amine | Methyl vinyl ketone | High yields and enantioselectivities (up to 91% ee) for adducts. mdpi.com |
| Thiourea-based bifunctional catalyst | Maleimides | Excellent yields (≥97%) and enantioselectivities (up to 99% ee), even in aqueous media. nih.gov |
The thiol-ene reaction is a robust and efficient method for forming thioethers, celebrated for its high yields, stereoselectivity, and rapid rates, often qualifying it as a "click" chemistry reaction. wikipedia.org This reaction can proceed through two primary mechanisms: a radical-mediated addition or a base/nucleophile-catalyzed Michael addition. wikipedia.org Both pathways typically result in an anti-Markovnikov addition of the thiol across the double bond of an alkene. wikipedia.org
In the context of this compound, the thiol group can be readily coupled to polymers or macromolecules bearing alkene (ene) functionalities. This is particularly useful for surface functionalization and polymer synthesis. wikipedia.orgnih.gov The radical-initiated process, often triggered by UV light or a radical initiator, involves the formation of a thiyl radical which adds to the alkene. nih.gov This method is advantageous for creating uniform polymer networks under ambient conditions. wikipedia.org
This chemistry has been successfully applied to conjugate peptides to scaffolds and to pattern surfaces, demonstrating its versatility. nih.govnih.gov While direct polymer-polymer conjugation using radical thiol-ene chemistry can sometimes be inefficient due to competing side reactions, it remains a powerful tool for modifying polymer surfaces and synthesizing functional materials. core.ac.uk
Thioether Formation: Beyond the thiol-ene reaction, thioethers from this compound can be synthesized via nucleophilic substitution (S_N2) reactions. The corresponding thiolate, generated by a base, can displace a leaving group (e.g., halide) from an alkyl or benzyl (B1604629) halide. Green chemistry approaches also allow for the synthesis of thioethers from alcohols and thiols using solid acid catalysts, which avoids toxic alkyl halides and produces only water as a byproduct. beilstein-journals.org A variety of methods exist for thioether synthesis, including odorless techniques that avoid the use of volatile thiols by employing precursors like Bunte salts. organic-chemistry.org
Disulfide Formation: Thiols can be oxidized to form disulfides. This dimerization is a common reaction for thiols and can be achieved using a range of mild oxidizing agents, such as iodine (I₂) in the presence of a base, or simply by exposure to air, although the latter is often slow and less controlled. The disulfide bond is reversible and can be cleaved back to the thiol form by reducing agents.
Oxidation and Reduction Chemistry of the Thiol Moiety
The sulfur atom in the thiol group of this compound exists in its most reduced state. It can be readily oxidized to various higher oxidation states.
Disulfide: Mild oxidation, as mentioned above, leads to the formation of the corresponding disulfide.
Sulfenic, Sulfinic, and Sulfonic Acids: Stronger oxidizing agents, such as hydrogen peroxide (H₂O₂), peroxy acids (e.g., m-CPBA), or potassium permanganate (B83412) (KMnO₄), can further oxidize the thiol to sulfenic acid (R-SOH), sulfinic acid (R-SO₂H), and ultimately to the most stable sulfonic acid (R-SO₃H). The specific product obtained often depends on the strength of the oxidant and the reaction conditions.
Conversely, the disulfide dimer of this compound can be reduced back to the parent thiol. This reduction is commonly accomplished using reagents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).
Coordination Chemistry with Transition Metals for Catalytic Applications
Thiols and thiolates are excellent ligands for transition metals. libretexts.orgmsu.edu The soft sulfur donor atom of this compound has a strong affinity for soft metal ions like copper(I), silver(I), mercury(II), and palladium(II). msu.eduzysman-colman.com The amino group, once deprotected, could also participate in coordination, making the deprotected molecule a potential bidentate ligand.
The coordination complex consists of a central metal ion bonded to one or more ligands through coordinate covalent bonds, where the ligand acts as a Lewis base by donating a lone pair of electrons. savemyexams.com The number of coordinate bonds to the metal center is the coordination number, which dictates the geometry of the complex (e.g., linear, tetrahedral, square planar, octahedral). zysman-colman.comsavemyexams.com
These metal-thiolate complexes have significant potential in catalysis. For instance, ruthenium nanoparticles stabilized by chiral N-donor ligands have been used in catalytic hydrogenation reactions. researchgate.net While specific catalytic applications using complexes of this compound are not widely reported, the fundamental principles of coordination chemistry suggest its viability as a ligand. libretexts.orgresearchgate.net The Boc-protecting group may be retained to create a monodentate thiol ligand or removed to allow for bidentate N,S-chelation, which could influence the stability and catalytic activity of the resulting metal complex.
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| α,β-unsaturated carbonyl compounds |
| Methyl vinyl ketone |
| Maleimides |
| Exocyclic enones |
| Thioether |
| Disulfide |
| Bunte salts |
| Dithiothreitol (DTT) |
| Tris(2-carboxyethyl)phosphine (TCEP) |
| Hydrogen peroxide |
| m-Chloroperoxybenzoic acid (m-CPBA) |
| Potassium permanganate |
| Sulfenic acid |
| Sulfinic acid |
| Sulfonic acid |
| Iodine |
| Copper(I) |
| Silver(I) |
| Mercury(II) |
| Palladium(II) |
Transformations Involving the Boc-Protected Amine Moiety of this compound
The tert-butyloxycarbonyl (Boc) protecting group on the amine functionality is a cornerstone of its synthetic utility, allowing for controlled and sequential reactions.
Selective Boc-Deprotection Strategies for Free Amine Generation
The removal of the Boc group is a common and critical step to unmask the amine for subsequent transformations. This deprotection is typically achieved under acidic conditions, which cleave the carbamate (B1207046) bond to release the free amine, carbon dioxide, and isobutylene (B52900). organic-chemistry.org
Common reagents for Boc-deprotection include:
Trifluoroacetic acid (TFA): A strong acid that effectively removes the Boc group, often used in a solution with a scavenger like triethylsilane or anisole (B1667542) to trap the reactive tert-butyl cation and prevent side reactions. acsgcipr.org
Hydrogen chloride (HCl) in an organic solvent: A solution of HCl in solvents like dioxane or methanol (B129727) is another standard method for Boc removal. fishersci.co.uk
Lewis acids: Reagents such as zinc bromide in dichloromethane (B109758) can also facilitate the cleavage of the Boc group. fishersci.co.uk
The choice of deprotection agent can be critical to avoid unwanted side reactions, particularly the alkylation of the thiol group by the liberated tert-butyl cation. acsgcipr.org The selection of milder or specific acidic conditions allows for the selective deprotection of the Boc group in the presence of other acid-sensitive functionalities. acsgcipr.org
Table 1: Common Reagents for Boc-Deprotection
| Reagent | Solvent | Typical Conditions | Notes |
| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Room temperature, 1-2 hours | Scavengers are often added to prevent side reactions. acsgcipr.org |
| Hydrogen Chloride (HCl) | Dioxane, Methanol | Room temperature, 1-4 hours | A common and effective method. fishersci.co.uk |
| Zinc Bromide (ZnBr2) | Dichloromethane (DCM) | Room temperature, overnight | A milder Lewis acid approach. fishersci.co.uk |
Amide Bond Formation and Peptidomimetic Conjugation Strategies
Once the amine is deprotected, it can readily participate in amide bond formation, a cornerstone of peptide and peptidomimetic chemistry. hepatochem.com Standard peptide coupling reagents are employed to activate a carboxylic acid partner, facilitating its reaction with the newly generated free amine of the cyclohexyl scaffold.
Common coupling reagents include:
Carbodiimides: Such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress racemization and improve efficiency. hepatochem.comgrowingscience.com
Uronium/Onium salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient and widely used for forming amide bonds. growingscience.com
These reactions allow for the conjugation of 3-aminocyclohexanethiol to amino acids, peptides, or other carboxylic acid-containing molecules, leading to the synthesis of diverse peptidomimetics. core.ac.uk The thiol group can be either protected during this step or left available for subsequent orthogonal functionalization.
Reductive Amination and Alkylation of the Amine Functionality
Following Boc-deprotection, the primary amine can undergo reductive amination with aldehydes or ketones to form secondary or tertiary amines. This reaction typically proceeds via the formation of an intermediate imine or enamine, which is then reduced in situ by a mild reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). whiterose.ac.uk
Direct alkylation of the amine with alkyl halides can also be performed, usually in the presence of a base to neutralize the hydrogen halide byproduct. fishersci.co.uk These methods provide access to a wide range of N-substituted derivatives of 3-aminocyclohexanethiol, further expanding its utility in the synthesis of complex molecules.
Conformational Dynamics and Stereoelectronic Effects of the Cyclohexane (B81311) Ring in this compound
The cyclohexane ring is not static but exists in a dynamic equilibrium between different conformations, primarily the chair and boat forms. wikipedia.orgpressbooks.pub The relative orientation of the Boc-amino and thiol substituents has a profound impact on the molecule's reactivity.
Chair and Boat Conformations and Their Influence on Functional Group Reactivity
The chair conformation is the most stable arrangement for a cyclohexane ring, as it minimizes both angle strain and torsional strain. pressbooks.publibretexts.org In a substituted cyclohexane like this compound, the substituents can occupy either axial or equatorial positions. libguides.com
Chair Conformation: This is the ground state conformation for cyclohexane, with bond angles close to the ideal tetrahedral angle of 109.5°. libretexts.org Substituents in the equatorial position are generally more stable than in the axial position due to reduced steric hindrance. libguides.com
Boat and Twist-Boat Conformations: These are higher energy conformations. wikipedia.org The boat form suffers from steric strain between the "flagpole" hydrogens and torsional strain from eclipsed bonds. pressbooks.pub The twist-boat is a slightly more stable intermediate between the chair and boat forms. wikipedia.org
The reactivity of the thiol and amine groups is influenced by their conformational orientation. An equatorial substituent is generally more sterically accessible for reactions than an axial one, which is shielded by other axial hydrogens. libguides.com The cis and trans isomers of this compound will have different conformational preferences. For a 1,3-disubstituted cyclohexane, the cis isomer can adopt a diequatorial conformation, which is often the most stable. libretexts.orgvaia.com The trans isomer will have one substituent axial and one equatorial. libretexts.orgvaia.com
A-strain and 1,3-diaxial Interactions Affecting Reaction Pathways
The preference for a substituent to occupy the equatorial position is quantified by its "A-value," which represents the free energy difference between the axial and equatorial conformers. masterorganicchemistry.comlibretexts.org Larger substituents have larger A-values, indicating a stronger preference for the equatorial position to avoid destabilizing steric interactions. masterorganicchemistry.com
A key factor in this destabilization is the 1,3-diaxial interaction , a type of steric strain that occurs between an axial substituent and the axial hydrogens (or other substituents) on the same side of the ring at the C3 and C5 positions. wikipedia.orgfiveable.mequimicaorganica.org These interactions increase the energy of the conformer with the axial substituent, shifting the conformational equilibrium towards the conformer where the bulky group is equatorial. libretexts.org
For this compound, the bulky Boc-amino group will have a strong preference for the equatorial position to minimize these 1,3-diaxial interactions. This conformational bias can dictate the stereochemical outcome of reactions at both the thiol and the deprotected amine, as the favored conformation will present a specific three-dimensional arrangement of the functional groups to incoming reagents.
Table 2: Comparison of Conformational Effects
| Effect | Description | Impact on this compound |
| Chair vs. Boat | The chair conformation is significantly more stable than the boat conformation due to lower steric and torsional strain. wikipedia.orgpressbooks.pub | The molecule will predominantly exist in a chair conformation. |
| Axial vs. Equatorial | Substituents in the equatorial position are generally more stable due to reduced steric hindrance. libguides.com | The bulky Boc-amino group will strongly prefer the equatorial position. |
| 1,3-Diaxial Interaction | Steric repulsion between an axial substituent and other axial groups on the same side of the ring. wikipedia.orgfiveable.me | This interaction destabilizes the conformer where the Boc-amino group is axial, further favoring the equatorial position. |
| A-Value | A quantitative measure of the preference for a substituent to be in the equatorial position. masterorganicchemistry.com | The A-value for the Boc-amino group would be significant, reflecting its steric bulk. |
Stereoelectronic Control over Nucleophilic and Electrophilic Attack on the Cyclohexane Ring
The reactivity of the saturated cyclohexane ring in this compound is significantly influenced by the stereoelectronic effects originating from the conformational preferences of the tert-butoxycarbonyl (Boc) amino and thiol substituents. These groups dictate the trajectory of incoming nucleophiles and electrophiles by modulating the electron density and steric accessibility of the ring's C-H bonds and the axial and equatorial positions.
The conformational equilibrium of the cyclohexane ring is a critical factor. The bulky Boc-amino group has a strong preference for the equatorial position to minimize steric strain, specifically A-strain (allylic 1,3-strain). This preference effectively locks the cyclohexane ring into a chair conformation where the Boc-amino group resides equatorially. The orientation of the thiol group, whether cis or trans to the Boc-amino group, will then determine its own axial or equatorial preference, which in turn affects the stereochemical outcome of reactions.
Nucleophilic Attack:
Nucleophilic attack on the cyclohexane ring of this compound itself is uncommon unless a suitable leaving group is present. However, we can consider reactions where a derivative of the molecule, for instance, a cyclohexanone (B45756) derived from this compound, undergoes nucleophilic addition. In such a scenario, the substituents would exert significant stereoelectronic control. The axial approach of a nucleophile is generally favored due to a lower energy transition state, avoiding steric hindrance with the axial hydrogens (Felkin-Anh model). However, the presence of bulky axial substituents can disfavor this trajectory.
Consider the hypothetical reduction of a ketone at a position adjacent to the Boc-aminocyclohexane scaffold. The stereochemical outcome would be dictated by the existing stereocenters.
Table 1: Hypothetical Stereochemical Outcome of Nucleophilic Reduction of a Ketone Analog
| Entry | Ketone Precursor | Reducing Agent | Major Diastereomer | Diastereomeric Ratio (Axial:Equatorial Attack) |
| 1 | (3R)-(Boc-amino)-1-cyclohexanone | NaBH₄ | trans-3-(Boc-amino)cyclohexanol | 85:15 |
| 2 | (3S)-(Boc-amino)-1-cyclohexanone | L-Selectride® | cis-3-(Boc-amino)cyclohexanol | 10:90 |
This data is hypothetical and for illustrative purposes.
In this hypothetical case, a small nucleophile like the borohydride (B1222165) anion (from NaBH₄) would preferentially attack from the axial face, leading to the equatorial alcohol. Conversely, a bulky reducing agent like L-Selectride® would be forced to attack from the less hindered equatorial face, resulting in the axial alcohol. The Boc-amino group, by enforcing a specific ring conformation, provides a predictable stereochemical bias.
Electrophilic Attack:
Electrophilic attack on the C-H bonds of the cyclohexane ring can be directed by the electronic nature of the substituents. The Boc-amino group is electron-withdrawing by induction, which can deactivate the ring towards electrophilic attack to some extent. rsc.org However, the lone pairs on the nitrogen and oxygen atoms can participate in directing electrophiles.
The thiol group, being nucleophilic, is the primary site for electrophilic attack in the molecule. rsc.org However, if we consider electrophilic attack on the ring itself, for example, in radical-mediated C-H functionalization, stereoelectronic effects become paramount. An electrophilic radical will preferentially abstract a hydrogen atom from a position where the resulting radical can be stabilized. The presence of the heteroatom substituents can influence the stability of adjacent radicals.
The orientation of the C-H bonds (axial vs. equatorial) is also crucial. Axial C-H bonds are often more reactive towards abstraction due to better orbital overlap in the transition state.
Table 2: Hypothetical Relative Reaction Rates for Electrophilic C-H Abstraction
| Entry | Position of C-H | Relative Rate of Abstraction |
| 1 | C2-axial | 1.2 |
| 2 | C2-equatorial | 1.0 |
| 3 | C4-axial | 1.5 |
| 4 | C4-equatorial | 0.9 |
| 5 | C5-axial | 1.1 |
| 6 | C5-equatorial | 1.0 |
This data is hypothetical and for illustrative purposes and assumes a trans-1,3-substitution pattern.
This hypothetical data illustrates that axial hydrogens are generally more susceptible to abstraction by an electrophile. The slightly enhanced rate at C4 could be attributed to the potential for through-space stabilization of the resulting radical by the lone pairs of the Boc-amino group's carbonyl oxygen. The reactivity of the thiol group itself often dominates, making direct functionalization of the cyclohexane ring challenging without prior modification. acs.org For instance, studies on the electrophilic trifluoromethylthiolation of cyclohexanethiol (B74751) show that the reaction occurs exclusively at the sulfur atom. rsc.org
Applications of 3 Boc Amino Cyclohexanethiol As a Key Synthetic Building Block
Role in Asymmetric Catalysis and Chiral Ligand Design
The unique bifunctional nature of aminothiols, featuring both a soft thiol donor and a hard amine donor, makes them valuable precursors for the synthesis of chiral ligands. These ligands can coordinate with transition metals to create a chiral environment, enabling the stereoselective synthesis of a wide range of molecules.
Chiral Ligands for Transition Metal-Catalyzed Asymmetric Reactions
Chiral ligands are crucial for inducing enantioselectivity in transition metal-catalyzed reactions. The binding of a chiral ligand to a metal center creates a chiral catalytic species that can differentiate between enantiotopic faces of a prochiral substrate, leading to the preferential formation of one enantiomer. The cyclohexane (B81311) backbone of 3-(Boc-amino)cyclohexanethiol provides a rigid scaffold that can effectively translate the stereochemical information of the chiral centers to the catalytic site.
The nitrogen and sulfur atoms of the aminothiol (B82208) moiety can coordinate to a variety of transition metals, such as palladium, rhodium, and copper, which are commonly used in asymmetric catalysis. The tert-butoxycarbonyl (Boc) protecting group on the amine can be readily removed to allow for further functionalization or direct participation in catalysis.
Table 1: Potential Asymmetric Reactions Catalyzed by Metal Complexes of this compound-derived Ligands
| Reaction Type | Metal Catalyst | Potential Substrates | Expected Chiral Products |
| Asymmetric Allylic Alkylation | Palladium | Allylic acetates, carbonates | Enantioenriched alkenes |
| Asymmetric Hydrogenation | Rhodium, Iridium | Prochiral olefins, ketones | Chiral alkanes, alcohols |
| Asymmetric Michael Addition | Copper | α,β-Unsaturated carbonyls | Chiral 1,5-dicarbonyl compounds |
Organocatalytic Applications Utilizing the Amine or Thiol Functionality
Beyond their use in metal catalysis, chiral aminothiols can also function as organocatalysts. The amine group, after deprotection, can act as a Brønsted base or participate in enamine or iminium ion catalysis. The thiol group can act as a nucleophilic catalyst or a hydrogen bond donor. The combination of both functionalities in a chiral scaffold can lead to synergistic catalytic effects, enabling novel and efficient asymmetric transformations.
Strategies for Modulating Enantioselectivity and Diastereoselectivity in Complex Chemical Systems
The stereochemical outcome of a catalyzed reaction can be finely tuned by modifying the structure of the chiral ligand. For ligands derived from this compound, modifications could include:
Variation of substituents on the cyclohexane ring: Introducing steric bulk or electron-donating/withdrawing groups can influence the ligand's coordination geometry and the steric environment around the metal center.
Functionalization of the amine and thiol groups: The amine can be converted to amides, sulfonamides, or other derivatives, while the thiol can be transformed into thioethers or disulfides. These modifications can alter the electronic properties and coordinating ability of the ligand.
By systematically exploring these modifications, it is possible to optimize the ligand structure for a specific reaction to achieve high levels of enantioselectivity and diastereoselectivity.
Utilization in Peptide and Peptidomimetic Chemistry as a Scaffolding Unit
The incorporation of non-natural amino acids and building blocks into peptides is a powerful strategy for creating novel structures with enhanced biological activity and stability. The aminocyclohexanethiol scaffold offers unique conformational constraints and functional handles for peptide modification.
Incorporation into Thiopeptide and Peptide-Mimetic Scaffolds
The thiol group of this compound can be incorporated into peptide backbones to create thiopeptides. The replacement of an amide bond with a thioether linkage can significantly alter the peptide's conformational preferences and proteolytic stability. Furthermore, the cyclic nature of the cyclohexane ring can act as a rigid scaffold to mimic peptide secondary structures like β-turns, which are often crucial for biological recognition.
Disulfide Bridge Formation for Constrained Peptide and Macrocycle Structures
Disulfide bridges play a critical role in stabilizing the three-dimensional structures of many peptides and proteins. researchgate.net The thiol group of this compound can readily participate in the formation of disulfide bonds with cysteine residues within a peptide sequence. This allows for the creation of cyclic peptides and macrocycles with well-defined conformations. The conformational constraint imposed by the disulfide bridge can lock the peptide into its bioactive conformation, leading to increased receptor affinity and selectivity.
The formation of these disulfide-constrained peptides is a widely used strategy in drug discovery to improve the therapeutic potential of peptide-based drugs.
Cyclization Strategies for Bioactive Macrocycles Using Thiol/Amine Linkages
The synthesis of macrocycles is a significant focus in drug discovery, as these structures can bind to challenging biological targets like protein-protein interfaces. nih.gov Strategies that employ thiol and amine functionalities for ring closure are particularly effective. This compound is an ideal starting material for such strategies. The thiol group exhibits high nucleophilicity, allowing it to react selectively with electrophiles in the presence of other functional groups. rsc.org The Boc-protected amine remains unreactive until a deprotection step, typically under acidic conditions, reveals the free amine for a subsequent reaction.
A prominent strategy involves the reaction of a thiol-containing linear precursor with a bis-electrophilic linker. nih.gov In this approach, the thiol reacts first with one electrophilic site on the linker. After this initial step, the Boc-protecting group on the amine can be removed, allowing the now-free amine to undergo an intramolecular reaction with the second electrophilic site, thereby closing the ring and forming the macrocycle. This thiol-to-amine cyclization has been shown to produce high yields for a wide range of substrates, which is advantageous for the creation of large combinatorial libraries of macrocyclic compounds. nih.gov
The use of different bis-electrophile linkers allows for the variation of the macrocycle's size, shape, and chemical composition, which is crucial for tuning its biological activity. nih.gov The cyclohexane ring of the this compound building block provides a semi-rigid conformational constraint within the macrocycle, which can pre-organize the molecule into a bioactive conformation and reduce the entropic penalty upon binding to a target.
| Linker Type | Reaction Principle | Resulting Linkage | Key Features |
| Bis-electrophiles (e.g., dihaloalkanes, bis-maleimides) | Sequential nucleophilic substitution/addition | Thioether and secondary/tertiary amine | High efficiency, allows for library synthesis, tunable ring size. nih.gov |
| Thiol-ene Chemistry | Radical-mediated addition of thiol to an alkene | Thioether | Occurs under mild, often photochemical, conditions; compatible with many functional groups. researchgate.net |
| Thiol-yne Chemistry | Radical addition of thiol to an alkyne | Vinyl thioether | Can be used to form diverse sulfur-containing macrocycles from simple starting materials like acetylene. nih.gov |
Precursor for Advanced Materials and Functional Conjugates
The distinct functionalities of this compound also make it a valuable precursor for the development of advanced materials and functional conjugates.
Polymeric Scaffolds with Tunable Thiol Functionality
Thiol-functionalized polymers are of significant interest for applications in biomedicine and materials science due to the unique reactivity of the thiol group. rsc.org This group can participate in "click" chemistry reactions like thiol-ene and thiol-yne couplings, form disulfide bonds, and bind to metal surfaces. researchgate.netacs.org Incorporating a building block like this compound into a polymer backbone or as a pendant group can introduce this versatile functionality.
For instance, the Boc-protected amine could be modified with a polymerizable group (e.g., an acrylate). After polymerization, the Boc group is removed, and the resulting polymer would feature pendant cyclohexyl groups with free thiol functionalities. This approach creates a polymeric scaffold where the thiol groups are available for post-polymerization modification. umich.edu These modifications could include conjugating biomolecules, cross-linking the polymer chains to form hydrogels, or attaching imaging agents. The density and accessibility of the thiol groups can be tuned by copolymerizing the functionalized monomer with other non-functional monomers.
Surface Modification and Functionalization Through Thiol Adsorption
The strong affinity of sulfur for noble metal surfaces, particularly gold, is widely exploited for surface modification. nih.govsigmaaldrich.com The thiol group of this compound can spontaneously form a stable, semi-covalent bond with a gold surface, leading to the formation of a self-assembled monolayer (SAM). researchgate.netmdpi.comnsf.gov This process anchors the molecule to the surface, orienting the cyclohexyl ring and the Boc-protected amine away from the substrate.
This surface modification strategy is a foundational step for creating functionalized interfaces for a variety of applications, including biosensors, biocompatible coatings, and platforms for controlled cell culture. nih.gov Once the monolayer is formed, the Boc protecting group can be cleaved to expose a surface rich in primary amine groups. These amines can then be used as chemical handles to covalently attach other molecules, such as proteins, DNA, or specific ligands, thereby tailoring the surface's chemical and biological properties. interchim.fr
Research into Self-Assembled Monolayers (SAMs) Formed by this compound Derivatives
Self-assembled monolayers (SAMs) are highly ordered molecular layers formed by the spontaneous adsorption of molecules onto a surface. sigmaaldrich.comnorthwestern.edu Alkanethiols on gold are a classic example, forming well-defined, crystalline-like structures. interchim.fr Derivatives of this compound are excellent candidates for forming functional SAMs. The thiol headgroup directs the assembly onto a gold substrate, while the van der Waals interactions between the cyclohexyl rings would contribute to the ordering and packing of the monolayer.
The terminal group of a SAM dictates its surface properties. uba.ar In this case, the Boc-protected amine serves as the terminal functionality. After assembly, the surface would be terminated with these bulky, relatively non-polar groups. Subsequent removal of the Boc group would dramatically change the surface properties, converting it from a less polar surface to a positively charged, hydrophilic surface (at neutral or acidic pH) presenting reactive primary amines. semanticscholar.org This ability to switch surface properties is highly desirable for creating dynamic surfaces that can respond to external stimuli. Research in this area focuses on characterizing the structure, packing density, and stability of such SAMs using techniques like X-ray photoelectron spectroscopy (XPS), atomic force microscopy (AFM), and contact angle measurements. uba.aracs.org
| Property | Before Boc Deprotection | After Boc Deprotection |
| Terminal Group | tert-butoxycarbonyl (Boc) | Amine (-NH2) / Ammonium (-NH3+) |
| Surface Polarity | Lower | Higher / Hydrophilic |
| Surface Charge | Neutral | Positive (at pH < pKa) |
| Reactivity | Chemically inert | Reactive towards amine-specific reagents (e.g., NHS esters) |
Scaffold for Complex Molecule Libraries in Early-Stage Drug Discovery Research
The search for new therapeutic agents often involves screening large libraries of diverse small molecules. The structural framework, or scaffold, upon which these libraries are built is critical to their success.
Design of Pharmacophore-Rich Ligands for Target Validation Studies
A pharmacophore is an abstract description of the steric and electronic features necessary for a molecule to interact with a specific biological target. researchgate.net In drug discovery, molecules are designed to present a specific arrangement of pharmacophoric features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) in three-dimensional space. The cyclohexane ring of this compound provides a rigid, non-planar scaffold that can serve as a foundation for building such molecules. acs.orgbiorxiv.org
The rigidity of the cyclohexane scaffold helps to reduce the conformational flexibility of the resulting ligands, which is advantageous for several reasons. nih.gov First, it reduces the entropic cost of binding to the target, potentially leading to higher affinity. Second, it presents the appended functional groups in a well-defined spatial orientation, allowing for a more precise probing of the target's binding site.
Starting with this compound, chemists can use the thiol and amino groups as orthogonal handles for combinatorial diversification. nih.govresearchgate.net A diverse set of building blocks can be attached at these two positions, creating a library of compounds where different pharmacophoric elements are arrayed around the central cyclohexane core. This library can then be screened against a biological target to identify "hit" compounds. The structure-activity relationships (SAR) from these hits provide crucial information for validating the initial pharmacophore model and for guiding the design of more potent and selective drug candidates. griffith.edu.au
Scaffold-Based Library Synthesis for Structure-Activity Relationship (SAR) Exploration
The bifunctional nature of this compound makes it a potentially useful scaffold for the synthesis of compound libraries aimed at exploring structure-activity relationships (SAR). In theory, the thiol group can be subjected to a variety of reactions, such as alkylation, arylation, or disulfide formation, to introduce a diverse range of substituents. Subsequent deprotection of the Boc-amino group would then allow for a second diversification step, for example, through acylation, sulfonylation, or reductive amination. This divergent synthetic approach could, in principle, lead to the generation of a library of compounds with systematic variations around the cyclohexyl core.
However, a comprehensive review of the scientific literature did not yield specific examples of large-scale library synthesis for SAR exploration that explicitly utilize this compound as the core scaffold. While the principles of combinatorial chemistry and scaffold-based library design are well-established, their direct application to this particular building block is not documented in available research.
Development of Chemical Probes for Biological Target Engagement
Chemical probes are small molecules designed to interact with specific biological targets, thereby enabling the study of their functions. The structure of this compound suggests its potential as a precursor for the development of such probes. For instance, the thiol group could be used to attach a reactive moiety for covalent modification of a target protein, or a reporter tag such as a fluorophore or a biotin molecule for target identification and visualization. The protected amine could serve as a handle for attaching a targeting group that directs the probe to a specific protein or cellular location.
Despite these theoretical possibilities, a detailed search of the scientific literature did not reveal any published research describing the development of chemical probes for biological target engagement that are directly derived from this compound. While the synthesis and application of chemical probes are a vibrant area of chemical biology research, the use of this specific compound as a starting material for such purposes has not been reported.
Derivatization and Functionalization of 3 Boc Amino Cyclohexanethiol
Modifications at the Thiol Moiety of 3-(Boc-amino)cyclohexanethiol
The nucleophilic character of the thiol group is central to its functionalization. Various electrophilic partners can be employed to form new sulfur-carbon, sulfur-sulfur, and sulfur-heteroatom bonds, all while the Boc-protected amine remains intact.
Thioesterification and Controlled Disulfide Formation
Thioesterification of this compound can be achieved through reaction with acyl chlorides or carboxylic acid anhydrides under basic conditions. This reaction yields the corresponding thioesters, which are valuable intermediates in organic synthesis.
Controlled disulfide formation represents a key transformation for this compound. Symmetrical disulfides can be formed through mild oxidation of the thiol. More complex, unsymmetrical disulfides can be synthesized through disulfide exchange reactions, where this compound reacts with an existing disulfide bond under specific conditions. This process is crucial for creating specific linkages in more complex molecules. The formation of disulfide bonds is often a cooperative process, where the formation of the first bond can influence the formation of subsequent bonds. nih.gov The stability of these disulfide bonds can be assessed using reference thiols like glutathione (B108866) or dithiothreitol (B142953). nih.gov
Nucleophilic Addition to Activated Alkenes and Alkynes
The thiol group of this compound can readily participate in nucleophilic addition reactions, most notably the Michael addition to α,β-unsaturated carbonyl compounds. masterorganicchemistry.comresearchgate.netchemistrysteps.comorganic-chemistry.org This reaction, driven by the formation of a stable carbon-sulfur bond, proceeds by the addition of the thiolate to the β-carbon of the activated alkene. masterorganicchemistry.com The reactivity in these additions is dependent on the structure of the α,β-unsaturated carbonyl compound. nih.gov
Similarly, the thiol can add across the triple bond of activated alkynes, leading to the formation of vinyl sulfides. These reactions are often stereoselective, yielding predominantly one isomer.
Table 1: Examples of Nucleophilic Addition Reactions
| Reactant Type | Product Type | General Reaction Conditions |
|---|---|---|
| α,β-Unsaturated Ketone | β-Thioether Ketone | Base catalyst (e.g., triethylamine) |
| α,β-Unsaturated Ester | β-Thioether Ester | Base catalyst |
| Activated Alkyne | Vinyl Sulfide | Base or radical initiator |
Formation of Sulfur-Containing Heterocycles and Thioamides
The thiol functionality serves as a key building block for the synthesis of various sulfur-containing heterocycles. researchgate.netnih.govnih.govsioc-journal.cnorganic-chemistry.org These reactions often involve condensation with bifunctional electrophiles or intramolecular cyclization of appropriately functionalized derivatives. For instance, reaction with a molecule containing two leaving groups can lead to the formation of a cyclic thioether. Ring-expansion reactions of smaller sulfur-containing rings can also be a viable route to larger heterocycles. nih.gov
Thioamides can be synthesized from the corresponding amides by treatment with a thionating agent, such as Lawesson's reagent. nih.govorganic-chemistry.org Alternatively, a multi-component reaction involving an acid, an amine, and elemental sulfur can provide a direct route to thioamides. organic-chemistry.org
Modifications at the Boc-Amino Moiety of this compound
The tert-butoxycarbonyl (Boc) protecting group is robust under many reaction conditions but can be readily removed to liberate the primary amine. acsgcipr.orgjk-sci.comorganic-chemistry.org This unmasked amine is a versatile nucleophile, opening up a second dimension of functionalization for the 3-aminocyclohexanethiol core.
Post-Deprotection Amine Functionalization (e.g., Acylation, Reductive Amination)
The deprotection of the Boc group is typically achieved under acidic conditions, for example, using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). jk-sci.com Care must be taken to avoid alkylation of the thiol by the tert-butyl cation generated during deprotection, which can be suppressed by using scavengers. acsgcipr.org
Once deprotected, the resulting 3-aminocyclohexanethiol can undergo a variety of standard amine functionalization reactions. Acylation with acyl chlorides or anhydrides yields amides.
Reductive amination provides a powerful method for forming new carbon-nitrogen bonds. commonorganicchemistry.commasterorganicchemistry.comlibretexts.orgorganic-chemistry.org The amine reacts with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ by a reducing agent such as sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaHB(OAc)₃). commonorganicchemistry.comlibretexts.org This one-pot procedure allows for the synthesis of secondary and tertiary amines.
Table 2: Common Reagents for Reductive Amination
| Reducing Agent | Typical Solvents | Key Features |
|---|---|---|
| Sodium triacetoxyborohydride (NaHB(OAc)₃) | Dichloromethane (DCM), Dichloroethane (DCE), Tetrahydrofuran (THF) | Mild and selective, often the reagent of choice. commonorganicchemistry.com |
| Sodium cyanoborohydride (NaCNBH₃) | Methanol (B129727) (MeOH) | Effective but generates cyanide waste. masterorganicchemistry.com |
| Sodium borohydride (NaBH₄) | Methanol (MeOH), Ethanol (EtOH) | Can reduce the carbonyl starting material if not added after imine formation. commonorganicchemistry.com |
Formation of Ureas, Thioureas, and Carbamates
The deprotected amine of 3-aminocyclohexanethiol can be converted into a range of other important functional groups.
Ureas can be synthesized by reacting the amine with an isocyanate. nih.govorganic-chemistry.orgasianpubs.orgorganic-chemistry.org Alternatively, a one-pot synthesis from the Boc-protected amine can be achieved by in situ generation of the isocyanate followed by reaction with another amine. nih.govorganic-chemistry.org
Thioureas are formed through the reaction of the amine with an isothiocyanate. mdpi.comorganic-chemistry.orgnih.govrsc.orgmdpi.com This reaction is generally straightforward and high-yielding. mdpi.com
Carbamates can be prepared by reacting the amine with a chloroformate or by a three-component coupling involving the amine, carbon dioxide, and an alkyl halide. nih.govrsc.orgconicet.gov.arorganic-chemistry.orgnih.gov A novel method allows for the direct conversion of Boc-protected amines into carbamates using lithium tert-butoxide. nih.govrsc.org
Table 3: Synthesis of Urea, Thiourea, and Carbamate (B1207046) Derivatives
| Derivative | Key Reagent | General Method |
|---|---|---|
| Urea | Isocyanate | Reaction with the deprotected amine. nih.govorganic-chemistry.org |
| Thiourea | Isothiocyanate | Reaction with the deprotected amine. mdpi.com |
| Carbamate | Chloroformate or CO₂ + Alkyl Halide | Reaction with the deprotected amine or a three-component coupling. organic-chemistry.orgnih.gov |
Site-Selective Bioconjugation Strategies Employing the Exposed Amine
The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in peptide synthesis. It is stable under most basic and nucleophilic conditions but can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), to expose the free primary amine. organic-chemistry.org This deprotection is the critical first step to enable site-selective bioconjugation at the nitrogen atom of the 3-aminocyclohexanethiol scaffold.
Once deprotected, the exposed primary amine serves as a potent nucleophile, which can be targeted for a variety of conjugation reactions. These strategies are analogous to the modification of amine residues (like lysine) on the surface of proteins. u-tokyo.ac.jp The goal of such site-selective strategies is to attach a molecule of interest—such as a fluorophore, a drug molecule, or a polyethylene (B3416737) glycol (PEG) chain—to a specific location within a larger biomolecular assembly. u-tokyo.ac.jp
Common bioconjugation reactions targeting a newly exposed amine include:
Acylation: Reaction with activated esters (e.g., N-hydroxysuccinimide esters) or acid chlorides to form stable amide bonds.
Alkylation: Reaction with alkyl halides or through reductive amination with aldehydes or ketones to form secondary or tertiary amines.
Arylation: Nucleophilic aromatic substitution (SNAr) reactions can link the amine to specific aromatic systems. u-tokyo.ac.jp
The table below outlines potential bioconjugation strategies following Boc deprotection.
| Conjugation Strategy | Reagent Type | Resulting Linkage | Key Features |
| Amide Bond Formation | Activated Esters (NHS-esters) | Amide | Stable bond, common in bioconjugation. |
| Reductive Amination | Aldehydes/Ketones + Reducing Agent (e.g., NaBH3CN) | Secondary/Tertiary Amine | Forms a stable C-N bond. |
| Thiourea Formation | Isothiocyanates | Thiourea | Robust linkage, often used for labeling. |
Ring Functionalization and Spiro-Compound Formation from this compound
Beyond the functional groups, the cyclohexane (B81311) ring itself can be modified to introduce greater molecular complexity, enhance three-dimensionality, and create novel scaffolds for various applications, including medicinal chemistry.
Regioselective Functionalization of the Cyclohexane Ring
Directing reactions to a specific carbon atom on the cyclohexane ring is a significant synthetic challenge. Recent advances in photocatalytic C-H bond functionalization offer powerful tools for achieving such regioselectivity under mild conditions. acs.orgrsc.org These methods can activate otherwise inert C-H bonds, enabling the introduction of new functional groups. rsc.org For a substrate like this compound, the amino group can act as a directing element, influencing the position of functionalization.
Photocatalytic strategies often involve the generation of a radical intermediate, which can then be trapped by a suitable reaction partner. nih.gov By carefully selecting the catalyst and reaction conditions, it is possible to favor functionalization at specific positions relative to the existing substituents (e.g., α or β to the amine). acs.org
The following table summarizes potential regioselective C-H functionalization reactions applicable to the cyclohexane scaffold.
| Reaction Type | Catalyst/Reagents | Potential Position of Functionalization | Product Class |
| C-H Arylation | Photoredox Catalyst + Aryl Halide | C2 or C4 position | Aryl-substituted cyclohexane |
| C-H Alkylation | Photoredox Catalyst + Alkene/Alkyl Halide | C2 or C4 position | Alkyl-substituted cyclohexane |
| C-H Hydroxylation | Flavin-based photocatalyst | α-position to the amine | Hydroxylated cyclohexane |
Introduction of Additional Chiral Centers onto the Cyclohexane Scaffold
Creating new stereocenters on the cyclohexane ring is crucial for exploring stereochemistry-activity relationships in drug discovery. Asymmetric synthesis provides the tools to introduce this chirality in a controlled manner. nih.gov A key strategy is the catalytic desymmetrization of a prochiral starting material. nih.gov In the context of the this compound ring, certain C-H bonds are prochiral, and a chiral catalyst can selectively functionalize one of them, thereby creating a new chiral center with high enantioselectivity. nih.gov
This approach often employs transition metal catalysts paired with chiral ligands. nih.gov The ligand creates a chiral environment around the metal center, which directs the C-H activation and subsequent bond formation to occur on one face of the molecule, leading to an enantioenriched product.
| Asymmetric Transformation | Catalyst System | Example Ligand Type | Outcome |
| Enantioselective Arylation | Palladium(II) Catalyst | Chiral Amino Acid or Oxazoline Ligand | Introduction of a chiral aryl group. nih.gov |
| Enantioselective Alkenylation | Palladium(II) Catalyst | Mono-protected Amino Oxazoline (MPAO) | Formation of a chiral center via C-C double bond formation. nih.gov |
| Enantioselective Alkynylation | Palladium(II) Catalyst | Chiral MPAO Ligand | Installation of an alkynyl group with controlled stereochemistry. nih.gov |
Annulation Reactions and Fused Ring Systems Derived from this compound
Annulation reactions build a new ring onto an existing scaffold, leading to fused or spirocyclic systems. rsc.org Such transformations dramatically increase the structural complexity and three-dimensionality of a molecule, which can be advantageous for improving physicochemical properties. whiterose.ac.uk The functional groups on this compound can be used to initiate or participate in cascade reactions that result in polycyclic structures. whiterose.ac.uk
For instance, the thiol and amine groups could participate in intramolecular cyclizations or act as directing groups for intermolecular cycloadditions. Palladium-catalyzed intramolecular carboesterification of olefins is one method to generate highly functionalized fused ring systems. scholaris.ca Another approach involves photocatalyzed annulation reactions, such as a [3+2] cycloaddition, to construct spirocyclic frameworks. fu-berlin.de
| Annulation Strategy | Reaction Type | Potential Outcome | Structural Motif |
| Intramolecular Cyclization | Radical cascade cyclization | Bicyclic system | Fused Ring |
| [3+2] Annulation | Transition-metal or photoredox catalysis | Spirocyclic compound | Spirocycle rsc.org |
| [4+2] Cycloaddition (Diels-Alder) | Thermal or Lewis Acid Catalysis | Fused six-membered ring | Fused Ring |
Advanced Analytical Methodologies for Synthetic Route Development and Product Characterization of 3 Boc Amino Cyclohexanethiol Derivatives
Spectroscopic Techniques for Elucidating Molecular Structure and Stereochemistry
Spectroscopic methods are indispensable tools for the detailed structural analysis of 3-(Boc-amino)cyclohexanethiol derivatives. They provide critical insights into the connectivity of atoms, the three-dimensional arrangement of the molecule, and the presence of any impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides comprehensive information about the carbon-hydrogen framework of a molecule. auremn.org.br It is particularly valuable for the conformational analysis and purity assessment of this compound derivatives. auremn.org.br The chemical shifts, coupling constants, and through-space interactions observed in NMR spectra allow for the detailed elucidation of molecular geometry and the identification of different stereoisomers. auremn.org.brresearchgate.net
One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide initial information about the chemical environment of the protons and carbons in the molecule. For instance, in a ¹H NMR spectrum of a this compound derivative, the proton attached to the carbon bearing the thiol group would typically appear at a distinct chemical shift. chemicalbook.com However, due to the conformational flexibility of the cyclohexane (B81311) ring, the assignment of specific stereoisomers (e.g., cis vs. trans, and their respective chair conformations) often requires more sophisticated two-dimensional (2D) NMR experiments.
2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy), are instrumental in establishing connectivity and spatial relationships between atoms.
COSY experiments reveal proton-proton coupling networks, helping to trace the connectivity through the cyclohexane ring.
HSQC spectra correlate protons directly to the carbons they are attached to, aiding in the assignment of carbon signals.
NOESY experiments are particularly crucial for stereochemical assignment as they detect through-space interactions between protons that are close to each other, regardless of whether they are directly bonded. This information is vital for determining the relative orientation of substituents on the cyclohexane ring and for analyzing the conformational equilibrium. core.ac.uk
| NMR Experiment | Information Provided | Application to this compound Derivatives |
| ¹H NMR | Chemical environment of protons, multiplicity, and integration. | Initial assessment of structure and purity. |
| ¹³C NMR | Number and chemical environment of carbon atoms. | Confirmation of the carbon skeleton. unibas.it |
| COSY | J-coupling correlations between protons. | Establishing the spin system of the cyclohexane ring. |
| HSQC | One-bond correlations between protons and carbons. | Unambiguous assignment of protonated carbons. |
| HMBC | Long-range (2-3 bond) correlations between protons and carbons. | Establishing connectivity across quaternary carbons and heteroatoms. |
| NOESY/ROESY | Through-space correlations between protons. | Determination of stereochemistry and conformational analysis. core.ac.uk |
For chiral derivatives of this compound, determining the enantiomeric excess (e.e.) is critical. Chiral shift reagents (CSRs) are compounds that can be added to an NMR sample to induce chemical shift differences between the signals of enantiomers. tcichemicals.comtcichemicals.comresearchgate.net These reagents, often lanthanide-based complexes or other chiral molecules, form transient diastereomeric complexes with the analyte. researchgate.net This interaction leads to a differentiation in the magnetic environment of the enantiomers, resulting in the splitting of formerly overlapping signals in the NMR spectrum. researchgate.netrsc.org The ratio of the integrals of these newly resolved signals directly corresponds to the enantiomeric ratio of the sample. The use of chiral solvating agents (CSAs) provides an alternative method where diastereomeric solvation complexes are formed, also leading to spectral separation of enantiomeric signals. researchgate.net
Mass Spectrometry for Reaction Monitoring and Intermediate Identification
Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an essential tool for monitoring the progress of chemical reactions, identifying reaction intermediates, and confirming the molecular weight of final products in the synthesis of this compound derivatives. scholaris.ca
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). doi.orgepfl.ch This level of precision allows for the determination of the elemental composition of a molecule. By comparing the experimentally measured exact mass with the calculated theoretical mass for a proposed chemical formula, HRMS can unequivocally confirm the identity of a synthetic product. rsc.org This is particularly important for distinguishing between compounds that may have the same nominal mass but different elemental compositions.
| Technique | Measurement | Accuracy | Application |
| Low-Resolution MS | Nominal Mass | Integer Mass | Preliminary reaction monitoring and molecular weight estimation. |
| High-Resolution MS (HRMS) | Exact Mass | < 5 ppm | Unambiguous determination of elemental composition and confirmation of product identity. doi.orgepfl.ch |
Tandem Mass Spectrometry, or MS/MS, is a powerful technique for structural elucidation. whiterose.ac.uk In an MS/MS experiment, a specific ion (the precursor ion) is selected, subjected to fragmentation, and the resulting fragment ions (product ions) are then analyzed. icmpp.ro The fragmentation pattern is characteristic of the molecule's structure and can provide valuable information about the connectivity of atoms and the location of functional groups.
For complex derivatives of this compound, MS/MS can be used to:
Confirm the presence of the Boc-amino and thiol moieties through characteristic fragmentation losses (e.g., loss of isobutylene (B52900) or the entire Boc group).
Elucidate the structure of substituents on the cyclohexane ring by analyzing the fragmentation of these side chains.
Differentiate between isomers by comparing their unique fragmentation patterns. docbrown.info
By carefully analyzing the fragmentation pathways, researchers can piece together the structure of unknown intermediates or confirm the structure of the final, more complex derivatives. whiterose.ac.uknih.gov
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Progress Monitoring
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the qualitative analysis of functional groups and for tracking the progression of chemical reactions. These methods probe the vibrational energy levels of molecules, providing a unique spectral fingerprint. ksu.edu.sa
In the synthesis of this compound, IR spectroscopy is instrumental in confirming the presence of key functional groups. The tert-butoxycarbonyl (Boc) protecting group, for instance, exhibits characteristic absorption bands. ijcr.infoorganic-chemistry.org The carbamate (B1207046) C=O stretch is typically observed in the region of 1680-1700 cm⁻¹, while the N-H stretch of the amide appears around 3300-3400 cm⁻¹. ijcr.infoup.ac.za The presence of the thiol (S-H) group can be identified by a weak absorption band in the 2550-2600 cm⁻¹ region, though it can sometimes be broad. The C-N stretching vibrations are also observable in the fingerprint region of the spectrum. ijcr.info
Raman spectroscopy complements IR by being particularly sensitive to non-polar, homo-nuclear bonds, such as C-C and C-S bonds, which may be weak or absent in the IR spectrum. ksu.edu.satriprinceton.org The disulfide (S-S) bond, if formed as an undesired side product through oxidation of the thiol, would give a characteristic Raman signal.
Monitoring the progress of the synthesis is achieved by observing the appearance or disappearance of these characteristic peaks. For example, during the introduction of the Boc group onto an amino-cyclohexanethiol precursor, the emergence of the strong C=O and N-H bands of the carbamate signifies a successful reaction. Conversely, in a deprotection step, the disappearance of these signals would indicate the removal of the Boc group.
Interactive Table: Characteristic Vibrational Frequencies
| Functional Group | Typical Wavenumber (cm⁻¹) | Spectroscopy Method |
|---|---|---|
| N-H Stretch (Amide) | 3300-3400 | IR |
| C-H Stretch (Aliphatic) | 2850-2960 | IR, Raman |
| S-H Stretch | 2550-2600 | IR, Raman (weak) |
| C=O Stretch (Boc) | 1680-1700 | IR |
| N-H Bend (Amide) | 1510-1550 | IR |
Chromatographic Methods for Separation and Quantification of Isomers
Due to the presence of multiple stereocenters and potential cis/trans isomerism in the cyclohexane ring, the synthesis of this compound often results in a mixture of isomers. Chromatographic techniques are indispensable for the separation, quantification, and purification of these closely related compounds.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation and Purity Determination
Chiral HPLC is the cornerstone for separating enantiomers and assessing the enantiomeric purity of chiral compounds. ntnu.nosigmaaldrich.com For this compound, which possesses at least two chiral centers (at the C1 and C3 positions of the cyclohexane ring), four stereoisomers can exist (R,R), (S,S), (R,S), and (S,R). Chiral HPLC methods are developed to separate these enantiomeric and diastereomeric pairs.
The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. ntnu.nosigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly employed for the separation of a wide range of chiral molecules, including amino acid derivatives. mdpi.comd-nb.info The choice of mobile phase, often a mixture of alkanes like hexane (B92381) or heptane (B126788) with an alcohol modifier such as isopropanol (B130326) or ethanol, is critical for achieving optimal separation. phenomenex.com
The enantiomeric excess (ee), a measure of the purity of one enantiomer over the other, can be accurately quantified from the peak areas in the chromatogram. phenomenex.com This is vital in pharmaceutical development, where often only one enantiomer possesses the desired therapeutic activity. mdpi.com
Gas Chromatography (GC) for Volatile Derivatives and Reaction Mixture Analysis
Gas chromatography is a powerful technique for analyzing volatile compounds. novapublishers.com While this compound itself may have limited volatility due to its polar functional groups and molecular weight, GC analysis can be performed after derivatization. sigmaaldrich.comresearchgate.net Silylation is a common derivatization technique where active hydrogens on the amine and thiol groups are replaced with less polar and more volatile trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups. obrnutafaza.hr
GC can be used to analyze the composition of reaction mixtures, identify byproducts, and quantify the presence of volatile impurities. notulaebotanicae.ro For instance, during the synthesis, incomplete removal of the Boc protecting group can lead to the formation of isobutylene upon heating in the GC inlet, which can be detected and quantified. nih.gov Headspace GC-MS is particularly useful for identifying such volatile impurities. nih.govlancashire.ac.uk
Preparative Chromatography Techniques for Isomer Isolation and Purification
While analytical chromatography focuses on separation and quantification on a small scale, preparative chromatography is used to isolate and purify larger quantities of specific isomers. researchgate.net This is essential for obtaining pure standards for further characterization or for isolating the desired stereoisomer from a mixture.
Both preparative HPLC and flash column chromatography can be employed. Preparative HPLC, using larger columns and higher flow rates than its analytical counterpart, can provide high-purity isomers. For the separation of cis and trans diastereomers of cyclohexanediamine (B8721093) derivatives, methods involving fractional crystallization or the formation of dihydrochloride (B599025) salts have also been reported, which can be a cost-effective alternative or complementary technique to preparative chromatography. google.comgoogle.com The choice of stationary and mobile phases is guided by the results from analytical scale separations to ensure efficient isolation of the target isomer.
Computational and Theoretical Investigations of 3 Boc Amino Cyclohexanethiol Systems
Molecular Modeling of Conformational Preferences and Dynamics
The conformational landscape of 3-(Boc-amino)cyclohexanethiol is primarily dictated by the stereochemical preferences of its substituted cyclohexane (B81311) ring. The bulky tert-butyloxycarbonyl (Boc) protecting group and the thiol group significantly influence the equilibrium between different chair and boat conformations.
Density Functional Theory (DFT) Calculations for Ground State Geometries and Energetics
Density Functional Theory (DFT) is a powerful quantum mechanical method used to determine the ground state geometries and relative energies of molecular conformers. For substituted cyclohexanes, DFT calculations consistently show that the chair conformation is the most stable. core.ac.uk Substituents generally prefer to occupy the equatorial position to minimize steric strain from 1,3-diaxial interactions. masterorganicchemistry.com
In the case of this compound, both cis and trans isomers exist. For the trans isomer, the diequatorial conformation would be significantly more stable than the diaxial conformation. For the cis isomer, one substituent must be axial while the other is equatorial. The A-value, which quantifies the energetic preference of a substituent for the equatorial position, is crucial here. The bulky Boc-amino group would have a large A-value, similar to or greater than a tert-butyl group (A-value ≈ 4.9 kcal/mol), strongly favoring an equatorial position. masterorganicchemistry.com The thiol group has a smaller A-value (approx. 0.9 kcal/mol). Therefore, in the most stable chair conformation of cis-3-(Boc-amino)cyclohexanethiol, the Boc-amino group would be equatorial and the thiol group axial.
DFT calculations on analogous systems, such as monosubstituted cyclohexanes, provide insight into the energy differences between axial and equatorial conformers. ua.esmst.edu These studies highlight the accuracy of methods like B3LYP and the need for adequate basis sets to capture these subtle energy differences. core.ac.uk
Table 1: Representative DFT-Calculated Axial-Equatorial Energy Differences (A-Values) for Substituted Cyclohexanes Note: This table presents data for analogous compounds to infer the behavior of this compound.
| Substituent | A-Value (kcal/mol) | Reference |
|---|---|---|
| -SH | ~0.9 | masterorganicchemistry.com |
| -OH | 0.87 | masterorganicchemistry.com |
| -CH₃ | 1.70 | masterorganicchemistry.com |
| -C(CH₃)₃ (tert-butyl) | 4.9 | masterorganicchemistry.com |
| -NH₂ | ~1.2-1.6 | core.ac.uk |
Force Field Methods for Large-Scale Conformational Searches and Statistical Analysis
While DFT provides high accuracy for a limited number of conformers, force field methods are better suited for exploring the entire conformational space of flexible molecules. acs.org Molecular mechanics (MM) force fields, such as MMFF or AMBER, can rapidly calculate the energies of thousands of potential structures. This allows for large-scale conformational searches to identify all low-energy minima. nih.gov
Following a comprehensive search, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of this compound. nih.gov MD simulations model the movement of atoms over time, providing insights into the rates of conformational changes, such as chair-flips, and the population distribution of different conformers at a given temperature. nih.gov For a molecule like cis-3-(Boc-amino)cyclohexanethiol, MD simulations could quantify the time spent in the (e,a) conformation versus the less stable (a,e) state.
Reaction Mechanism Elucidation and Transition State Analysis Involving this compound
Computational chemistry is instrumental in mapping the reaction pathways for molecules like this compound, identifying transition states, and calculating activation energies.
Energy Profiles for Thiol and Amine Reactivity and Interconversion
The thiol group is a versatile functional group, known for its nucleophilicity in its thiolate form and its ability to undergo redox reactions. A key reaction is the thiol-disulfide exchange, which is fundamental in biochemistry. researchgate.netnih.gov DFT studies on model systems have shown that this reaction typically proceeds through an SN2-like mechanism. acs.orgresearchgate.net The thiolate anion attacks the disulfide bond, passing through a trigonal bipyramidal transition state where the attacking and leaving sulfur atoms are aligned. uba.ar In some cases, a transient trisulfur (B1217805) anionic intermediate may be formed. researchgate.netnih.gov The activation barrier for such reactions is sensitive to steric hindrance and solvent effects. nih.govacs.org For a sterically hindered system, the activation barrier can be around 9-10 kcal/mol. nih.govacs.org
The Boc-protected amine, on the other hand, is generally non-nucleophilic. Its reactivity is typically accessed after deprotection under acidic conditions to reveal the free amine. The free amine can then act as a nucleophile in reactions such as acylation or alkylation.
Table 2: Representative Calculated Energetics for a Model Thiol-Disulfide Exchange Reaction Note: Data from a DFT study on the reaction of t-butyl mercaptide with di-t-butyl disulfide, analogous to the potential reactivity of the thiol group in the title compound. nih.gov
| Parameter | Energy (kcal/mol) |
|---|---|
| Activation Barrier (SN2 pathway) | 9.8 |
Computational Prediction of Stereochemical Outcomes in Key Synthetic Transformations
DFT calculations can be used to predict the stereochemical outcome of reactions by comparing the relative stabilities of diastereomeric transition states or products. For instance, in a Michael addition to a cyclohexene (B86901) precursor to form a 1,3-disubstituted pattern, computational modeling can determine which product isomer is thermodynamically favored. nih.gov
A study on the synthesis of Oseltamivir, which features a substituted cyclohexane ring, demonstrated that DFT calculations could correctly predict the most stable diastereomer. nih.gov The calculations showed that the observed product was the most stable isomer, even though it meant one substituent was in an axial position, highlighting the complex interplay of steric interactions in polysubstituted rings. nih.gov For a reaction involving this compound, computational analysis could similarly predict whether a reactant would lead to a cis or trans product by evaluating the energies of all possible stereoisomeric products.
Ligand-Metal Interaction Studies in Catalysis Using this compound Derivatives
Aminothiol (B82208) compounds are effective ligands for a variety of metals, forming stable chelate complexes. Upon deprotection, this compound could serve as a bidentate N,S-ligand in coordination chemistry and catalysis. Computational studies are vital for understanding the nature of the ligand-metal interactions. nih.govrsc.org
DFT calculations can optimize the geometry of metal complexes containing aminothiolate ligands, providing data on bond lengths, bond angles, and coordination geometry. rsc.orgacs.org Analysis of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can reveal the electronic structure and the nature of the metal-ligand bonding. rsc.org For example, studies on indium(III) complexes with aminothiolate ligands have used DFT to show that the HOMO is often localized on the aminothiolate moiety, indicating its role as the primary electron donor. rsc.org These computational insights are crucial for designing new catalysts and understanding their mechanisms of action. consensus.appresearchgate.net
Table 3: Representative Calculated Bond Lengths for an Indium(III) Aminothiolate Complex Note: This table presents data for a representative aminothiolate complex to illustrate the type of information obtainable through DFT calculations for a metal complex of a deprotected this compound derivative. rsc.org
| Bond | Calculated Bond Length (Å) |
|---|---|
| In-S | 2.404 |
| In-N (aminothiolate) | 2.340 |
| In-N (other ligand) | 2.282 |
DFT Calculations of Binding Energies and Geometries for Metal Complexes
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems, making it an invaluable tool for studying metal-ligand interactions. DFT calculations can accurately predict the geometries of metal complexes, including critical bond lengths and angles, as well as the thermodynamic stability of these complexes, often expressed as binding energy (BE).
For this compound, the thiol group is expected to be the primary binding site to soft metal centers like gold (Au), palladium (Pd), and nickel (Ni), forming a strong metal-sulfur (M-S) bond. The nitrogen atom of the Boc-protected amine could engage in weaker, non-covalent interactions or, under certain conditions, could potentially coordinate with the metal if the Boc group is removed. DFT studies on analogous aminothiol and dithiolate complexes have established that such ligands form stable complexes with predictable geometries. banglajol.infoacs.org For instance, DFT calculations on gold clusters with cysteine reveal a strong preference for Au-S bonding. acs.org Similarly, studies on various ligands with metal ions like Ni(II) and Cu(II) have shown that the binding energy can be reliably calculated and correlated with the nature of the donor atom and the metal. mdpi.com
A hypothetical DFT study on complexes of a specific isomer, such as (cis)-(1R,3S)-3-(Boc-amino)cyclohexanethiol, with various transition metals would provide fundamental insights. The calculations would typically involve geometry optimization of the complex followed by frequency analysis to confirm a true energy minimum. The binding energy can be calculated by comparing the total energy of the optimized complex with the sum of the energies of the free ligand and the metal ion.
Table 1: Hypothetical DFT Calculation Results for Metal Complexes of (cis)-3-(Boc-amino)cyclohexanethiol Note: The following data are illustrative, based on established principles and trends from related systems, and serve to represent the expected outcomes of such a computational study. Functionals like B3LYP or ωB97X-D with appropriate basis sets (e.g., def2-TZVP) are commonly used for these calculations.
| Metal Center | M-S Bond Length (Å) | M···N Distance (Å) | Binding Energy (kcal/mol) |
| Pd(II) | 2.35 | 4.1 | -45.5 |
| Au(I) | 2.40 | 4.3 | -38.2 |
| Ni(II) | 2.21 | 3.9 | -52.1 |
| Cu(I) | 2.28 | 4.0 | -48.7 |
These calculations would reveal the preferred coordination geometry and the strength of the metal-ligand bond, which are crucial for understanding the stability and potential reactivity of the complex. rsc.org The large negative binding energies indicate thermodynamically favorable complex formation. The M···N distance suggests that the Boc-protected amine does not directly coordinate but sterically influences the environment around the metal center.
Prediction of Catalytic Activity and Enantioselectivity Based on Ligand-Metal Interactions
The geometric and electronic information derived from DFT calculations serves as the foundation for predicting the catalytic performance of a metal complex. nih.govyale.edu For asymmetric catalysis, the chiral nature of this compound is paramount. The rigid cyclohexyl backbone, combined with the stereocenters at the C1 (amine) and C3 (thiol) positions, creates a well-defined chiral pocket around the coordinated metal. The bulky tert-butoxycarbonyl (Boc) group plays a significant role in defining the steric environment of this pocket.
Enantioselectivity arises from the energy difference between the diastereomeric transition states leading to the (R) and (S) products. DFT can be used to model these transition states for a specific reaction, for example, a palladium-catalyzed asymmetric allylic alkylation. The chiral ligand enforces a specific orientation of the substrate as it approaches the metal center, favoring one transition state over the other. This preference is governed by a combination of steric repulsion and attractive non-covalent interactions (e.g., hydrogen bonds, CH-π interactions) between the ligand and the substrate. nih.govresearchgate.net
Computational models can correlate calculated descriptors with experimental outcomes like enantiomeric excess (ee). acs.org By analyzing the transition state structures, one can identify the key interactions that dictate stereocontrol. For instance, a higher energy transition state might exhibit significant steric clash between the substrate and the ligand's Boc group, thereby disfavoring the formation of one enantiomer.
Table 2: Hypothetical Correlation of Computational Descriptors with Predicted Catalytic Performance Note: These data are illustrative, demonstrating how computational outputs could be used to predict the success of this compound as a chiral ligand in a hypothetical asymmetric reaction.
| Ligand Isomer | Steric Bulk (%VBur) | NBO Charge on Sulfur | ΔΔG‡ (kcal/mol) (S-TS vs R-TS) | Predicted ee (%) | Predicted Relative TOF |
| (cis)-1R,3S | 38.5 | -0.45 | 1.9 | 92 (R) | 1.0 |
| (trans)-1R,3R | 36.2 | -0.43 | 1.1 | 68 (R) | 1.3 |
| (cis)-1S,3R | 38.5 | -0.45 | -1.9 | 92 (S) | 1.0 |
| (trans)-1S,3S | 36.2 | -0.43 | -1.1 | 68 (S) | 1.3 |
The results suggest that the cis isomer, with its potentially more defined pocket, could lead to higher enantioselectivity. Such predictive studies are crucial for selecting the most promising ligand isomer for experimental synthesis and testing, thereby saving significant time and resources. acs.orgchiralpedia.com
In Silico Screening for Novel Applications of this compound as a Synthetic Tool
In silico screening has emerged as a transformative approach in chemical research, enabling the rapid evaluation of vast numbers of compounds for specific applications. illinois.edu This methodology can be applied to explore the potential of this compound as a versatile building block or ligand in various synthetic contexts, moving beyond single-reaction predictions to discover entirely new functionalities.
Virtual Library Generation for Reaction Optimization and Diversification
To efficiently explore the catalytic potential of this compound, a virtual library can be constructed and screened computationally. nih.gov This process involves defining a core scaffold—in this case, the metal-ligand complex—and then systematically varying its components. This approach allows for the multi-objective optimization of a catalyst system for a desired reaction. researchgate.netresearchgate.net
A virtual library based on this compound could be designed to optimize a target transformation, such as a gold-catalyzed enantioselective cyclization. The library would be generated by combinatorially varying key structural and reaction parameters.
The components for diversification would include:
The Ligand Scaffold: While keeping the core 3-aminocyclohexanethiol structure, the protecting group on the nitrogen could be varied (e.g., Fmoc, Cbz) to modulate steric and electronic properties.
The Metal Center: A range of catalytically active metals known to be compatible with thiol ligands (e.g., Au, Pd, Rh, Ir, Cu) would be included.
Ancillary Ligands: In many catalytic systems, a second ligand is present. The library could include various phosphines, N-heterocyclic carbenes (NHCs), or other common ligands to study cooperative effects.
Substrates: A diverse set of substrates for the target reaction would be included to assess the scope and generality of the potential catalyst. chemrxiv.org
Table 3: Illustrative Design of a Virtual Library for Catalyst Screening
| Library Component | Variables |
| Core Ligand | (cis)-3-(Boc-amino)cyclohexanethiol, (trans)-3-(Boc-amino)cyclohexanethiol |
| Metal Precursor | AuCl, Pd(OAc)2, [Rh(COD)Cl]2, CuI |
| Ancillary Ligand | None, PPh3, XPhos, IPr (an NHC) |
| Substrate Class | 1,6-Enynes, Allenyl-alkynes, Propargyl esters |
| Solvent (Implicit Model) | Toluene, Dichloromethane (B109758), THF |
By generating this multi-dimensional library in silico, each hypothetical catalyst-substrate combination can be rapidly evaluated using lower-level computational methods to filter for promising candidates, which can then be subjected to more accurate, high-level DFT calculations.
Prediction of Reactivity with Diverse Substrates and Reagents
Beyond its role as a ligand, the this compound molecule itself possesses inherent reactivity, primarily as a nucleophile through its thiol group. Computational methods can predict the kinetic and thermodynamic favorability of its reactions with a wide array of substrates and reagents. nih.gov
The reactivity of the thiol is heavily influenced by its pKa, which determines the concentration of the more nucleophilic thiolate anion at a given pH. Computational tools can predict the pKa of the cysteine thiol with reasonable accuracy by considering the influence of the local microenvironment, including the neighboring Boc-amino group. nih.govacs.orgchemrxiv.org
An in silico reactivity screen could be performed by calculating the activation energy barriers (ΔG‡) for the reaction of the 3-(Boc-amino)cyclohexanethiolate with a virtual library of electrophiles. This would identify the types of reactions for which it would be a particularly effective nucleophile. For example, its performance in Michael additions, SN2 substitutions, and thiol-ene click reactions could be systematically evaluated. Such screens can distinguish between reactive and non-reactive compounds even within the same chemical class, providing a significant advantage over simple substructure-based predictions. nih.gov
Table 4: Hypothetical In Silico Reactivity Screen for 3-(Boc-amino)cyclohexanethiolate Note: Lower ΔG‡ values indicate a faster, more favorable reaction. Predicted yields are qualitative estimates based on the calculated barrier.
| Substrate / Reagent Class | Example Substrate | Predicted Reaction Type | Calculated ΔG‡ (kcal/mol) | Predicted Yield |
| Michael Acceptor | Methyl vinyl ketone | Conjugate Addition | 12.5 | High |
| Alkyl Halide | Benzyl (B1604629) bromide | SN2 Substitution | 15.8 | High |
| Epoxide | Styrene oxide | Ring-Opening | 22.1 | Moderate |
| Aryl Halide (Pd-catalyzed) | 4-Iodoanisole | C-S Cross-Coupling | 18.5 (for transmetalation) | Good |
| Acrylamide | N-isopropylacrylamide | Conjugate Addition | 14.2 | High |
This predictive screening can rapidly identify promising applications for this compound as a synthetic reagent, for instance, highlighting its suitability for covalent modification of biomolecules containing activated alkenes or for use in palladium-catalyzed cross-coupling reactions to form valuable C-S bonds. acs.orgresearchgate.net This computational pre-screening provides a rational basis for prioritizing experimental efforts.
Future Perspectives and Emerging Research Directions for 3 Boc Amino Cyclohexanethiol
Development of Sustainable and Green Synthesis Methodologies for 3-(Boc-amino)cyclohexanethiol and its Derivatives
The chemical industry's growing emphasis on environmental responsibility is driving the development of greener synthetic routes. For this compound, this involves reimagining traditional batch processes to minimize waste, reduce energy consumption, and utilize renewable resources.
Continuous flow chemistry offers significant advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for seamless process intensification and scalability. While specific studies on the flow synthesis of this compound are not yet prevalent, the successful application of this technology to structurally similar compounds, such as N-protected cis-4-aminocyclohexanols, demonstrates its feasibility and potential. A novel continuous flow process for the hydrogenation of N-protected 2-oxa-3-azabicyclo[2.2.2]oct-5-ene cycloadducts to the corresponding cis-4-aminocyclohexanols has been reported, achieving over 99% selectivity for the desired product using a Raney nickel catalyst cartridge researchgate.net. This approach highlights the potential for developing a continuous, multi-step synthesis of this compound, potentially starting from readily available cyclohexane (B81311) precursors.
The key transformations in the synthesis of this compound, such as the introduction of the amino and thiol functionalities and the Boc protection step, are all amenable to flow chemistry. For instance, common reactions in pharmaceutical manufacturing like amide formation, Suzuki–Miyaura cross-coupling, reductive amination, and Boc protection/deprotection are increasingly being adapted to continuous flow processes nih.gov. The development of a telescoped flow synthesis, where multiple reaction steps are integrated without intermediate purification, could significantly streamline the production of this compound, reducing solvent usage and waste generation nih.gov.
Table 1: Potential Flow Chemistry Approaches for the Synthesis of this compound
| Synthetic Step | Potential Flow Reactor Setup | Advantages in Flow Chemistry |
|---|---|---|
| Introduction of Amino Group | Packed-bed reactor with a supported catalyst for reductive amination of a cyclohexanone (B45756) precursor. | Improved catalyst longevity, higher efficiency, and safer handling of reagents like H2. |
| Boc Protection | Microreactor for rapid mixing of the aminocyclohexane with Boc-anhydride. | Precise temperature control, reduced reaction times, and minimized side-product formation. |
| Introduction of Thiol Group | Tube reactor for the reaction of a cyclohexyl halide or tosylate with a sulfur source. | Enhanced safety when using potentially hazardous sulfur reagents, and better control over reaction stoichiometry. |
Biocatalysis, the use of enzymes to catalyze chemical reactions, is a cornerstone of green chemistry, offering high selectivity and mild reaction conditions. The synthesis of chiral amines, a key feature of many bioactive molecules, has been significantly advanced by biocatalytic methods semanticscholar.orgwiley.com. Enzymes such as transaminases have been successfully employed for the asymmetric synthesis of a wide range of chiral amines wiley.com. This opens up the possibility of developing an enzymatic route to enantiomerically pure (1R,3R)- or (1S,3S)-3-aminocyclohexanethiol, which could then be protected to yield the corresponding chiral this compound.
Furthermore, biorefining, which utilizes renewable biomass as a feedstock for producing chemicals, is an emerging area with the potential to provide sustainable starting materials for complex syntheses nih.govresearchgate.net. While the direct synthesis of cyclohexane derivatives from biomass is still a developing field, research into the conversion of bio-based platform chemicals like 5-hydroxymethylfurfural (HMF) into cyclic building blocks is ongoing rsc.org. In the future, it is conceivable that biorefining pathways could be developed to produce cyclohexanone or other suitable precursors for this compound, thereby reducing the reliance on petrochemical feedstocks.
Table 2: Potential Biocatalytic Routes for Key Intermediates of this compound
| Target Intermediate | Enzyme Class | Potential Substrate | Advantages |
|---|---|---|---|
| Chiral 3-aminocyclohexanol (B121133) | Alcohol Dehydrogenase (ADH) / Transaminase (TAm) | Cyclohexanone derivative | High enantioselectivity, mild reaction conditions. |
| Chiral 3-aminocyclohexanethiol | C-S Lyase / Thiolase | Functionalized cyclohexane precursor | Direct introduction of thiol group with stereocontrol. |
A major contributor to the environmental impact of chemical synthesis is the use of volatile organic solvents. Consequently, the development of solvent-free reactions or the use of water as a benign solvent is a key goal of green chemistry nih.gov. The N-Boc protection of amines, a crucial step in the synthesis of this compound, has been successfully demonstrated under solvent-free conditions using mechanochemistry (ball milling) or heterogeneous catalysts rsc.orgresearchgate.net. These methods offer advantages such as reduced waste, shorter reaction times, and operational simplicity.
Moreover, performing reactions in aqueous media is highly desirable. While many organic reagents have limited water solubility, techniques such as the use of water-dispersible nanoparticles of Boc-amino acids have enabled aqueous-phase peptide synthesis mdpi.com. This suggests that the Boc protection of 3-aminocyclohexanethiol could potentially be adapted to an aqueous environment, significantly improving the green credentials of the synthesis.
Integration into Automated Synthesis and High-Throughput Experimentation Platforms
The demand for large libraries of diverse compounds for drug discovery and materials science has spurred the development of automated synthesis and high-throughput experimentation (HTE) platforms. Integrating the synthesis of this compound and its derivatives into these platforms can accelerate the discovery of new molecules with desired properties.
Robotic synthesis platforms are capable of performing a large number of reactions in parallel, enabling the rapid generation of compound libraries nih.gov. By utilizing this compound as a scaffold, these platforms can be programmed to introduce a wide variety of substituents at the thiol group or, after deprotection, at the amino group. This would allow for the creation of large, diverse libraries of cyclohexane-based compounds for biological screening. Automated systems can handle the entire workflow, from reagent preparation and reaction execution to purification and analysis, thereby increasing efficiency and reproducibility .
High-throughput experimentation (HTE) employs miniaturized parallel reactors to rapidly screen a large number of reaction conditions, such as catalysts, solvents, temperatures, and reagent ratios beilstein-journals.org. This approach can be used to quickly identify the optimal conditions for the synthesis of this compound, minimizing the time and resources required for process development. Furthermore, HTE can be used to discover novel reactions and derivatives. For example, by screening a wide range of electrophiles in a high-throughput format, new and efficient methods for the S-functionalization of this compound could be discovered. Automated computational screening of thiol reactivity can also aid in predicting promising reaction partners and conditions, further accelerating the discovery process nih.gov.
Table 3: Application of High-Throughput Technologies to this compound
| Technology | Application to this compound | Expected Outcome |
|---|---|---|
| Robotic Synthesis | Parallel synthesis of derivatives using the cyclohexanethiol (B74751) scaffold. | Rapid generation of a diverse library of compounds for screening. |
| High-Throughput Screening | Optimization of reaction conditions for synthesis and derivatization. | Identification of optimal and novel synthetic routes with improved yield and selectivity. |
Exploration of Novel Catalytic Systems Utilizing Cyclohexanethiol Scaffolds
The development of efficient and selective catalysts is a cornerstone of modern chemistry. The cyclohexanethiol scaffold, particularly when functionalized with an amino group, presents an intriguing platform for the design of novel catalytic systems.
Photocatalysis and Electrocatalysis with Thiol-Based Ligands
Thiol-based ligands have demonstrated considerable utility in stabilizing metal nanoparticles and modulating the electronic properties of catalytic centers. In the realms of photocatalysis and electrocatalysis, ligands play a crucial role in dictating the efficiency and selectivity of reactions. While specific studies on this compound in these areas are nascent, the broader class of aminothiols is recognized for its potential. The thiol group can act as an effective anchor to a metal or semiconductor surface, while the amino group, once deprotected, can be further modified to tune the catalyst's properties or to participate directly in the catalytic cycle. Future research could explore the use of this compound derivatives as ligands for quantum dots or metal complexes in light-driven hydrogen production or CO2 reduction. Similarly, in electrocatalysis, these scaffolds could be immobilized on electrode surfaces to facilitate selective oxidation or reduction reactions.
Immobilized Catalysts for Reusability and Continuous Processes
The immobilization of homogeneous catalysts onto solid supports is a critical strategy for improving their practicality, enabling easy separation from the reaction mixture and allowing for their reuse. The thiol group of this compound provides a convenient handle for covalent attachment to a variety of solid supports, such as silica, polymers, or magnetic nanoparticles. Once immobilized, the Boc-protected amine can be deprotected and used as a coordination site for a catalytically active metal or as a basic site for organocatalysis. This approach would facilitate the development of robust and recyclable catalysts for a range of organic transformations, contributing to more sustainable and cost-effective chemical processes.
Advanced Applications in Chemical Biology Tool Development and Bio-orthogonal Chemistry
The field of chemical biology relies on the development of molecular tools to probe and manipulate biological systems. The unique combination of a protected amine and a reactive thiol makes this compound an attractive scaffold for the construction of sophisticated chemical biology probes.
Development of Chemical Probes for Protein Labeling and Proteomics Research
The thiol group is a key functional group for bioconjugation, readily reacting with maleimides and other thiol-reactive functionalities to label proteins and other biomolecules. The Boc-protected amine on the cyclohexyl ring of this compound offers a site for introducing other functionalities, such as fluorophores, affinity tags, or cross-linking agents, after deprotection. This dual functionality allows for the creation of versatile chemical probes for proteomics research, enabling the identification and characterization of protein-protein interactions, the study of post-translational modifications, and the development of activity-based probes.
Scaffolds for Affinity Reagents and Chemical Sensors
The rigid cyclohexyl scaffold can serve as a well-defined platform for the spatial presentation of recognition elements. By attaching a targeting moiety to the deprotected amine and a reporter group via the thiol, this compound can be used to construct affinity reagents for specific biomolecules. Furthermore, the thiol group's ability to bind to gold surfaces makes this compound a candidate for the development of self-assembled monolayers on sensor chips. Functionalization of the amino group could then be used to create a selective binding site, leading to the development of novel chemical sensors for diagnostics and environmental monitoring.
Orthogonal Functionalization for Multi-Modal Conjugation Strategies
The presence of two distinct and orthogonally protectable functional groups—the thiol and the amine—is a key advantage of the this compound scaffold. This allows for the stepwise and selective introduction of different chemical entities, a crucial capability for creating multi-modal probes. For instance, a fluorescent dye could be attached at the deprotected amine, while the thiol could be used to link the probe to a targeting ligand or a drug molecule. This approach enables the development of theranostic agents that combine diagnostic and therapeutic functions in a single molecule, as well as multi-modal imaging agents that can be detected by different imaging techniques, providing a more comprehensive picture of biological processes.
Q & A
Basic: What are the standard protocols for synthesizing 3-(Boc-amino)cyclohexanethiol?
Answer:
The synthesis typically involves introducing the Boc (tert-butoxycarbonyl) protecting group to the amine functionality of 3-aminocyclohexanethiol. A common method uses di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., aqueous NaHCO₃ or Et₃N) in a polar aprotic solvent like THF or DCM. Post-reaction, purification via column chromatography or recrystallization is critical to isolate the product with >90% purity. Key considerations include maintaining anhydrous conditions to prevent Boc-group hydrolysis and monitoring reaction progress via TLC or HPLC .
Advanced: How can reaction conditions be optimized to minimize disulfide formation during synthesis?
Answer:
Disulfide formation is a common side reaction due to the thiol group’s susceptibility to oxidation. Strategies include:
- Inert atmosphere: Conduct reactions under nitrogen/argon to limit oxygen exposure.
- Reducing agents: Add catalytic amounts of dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to stabilize thiols.
- Temperature control: Lower reaction temperatures (0–5°C) reduce oxidation rates.
- Post-synthesis handling: Store the product under inert gas and add stabilizers like EDTA to chelate metal impurities that catalyze oxidation .
Basic: What analytical techniques are recommended for characterizing this compound?
Answer:
- NMR spectroscopy: ¹H/¹³C NMR to confirm Boc-group integration (e.g., tert-butyl protons at δ ~1.4 ppm) and cyclohexane-thiol backbone conformation.
- HPLC/MS: Reverse-phase HPLC with UV detection (220–254 nm) and mass spectrometry for purity assessment and molecular ion verification.
- FTIR: Peaks at ~1680–1700 cm⁻¹ (C=O stretch of Boc group) and ~2550 cm⁻¹ (S-H stretch) confirm functional groups .
Advanced: How can stereochemical outcomes be controlled in derivatives of this compound?
Answer:
Stereocontrol is critical for applications in chiral catalysis or drug design. Methods include:
- Chiral auxiliaries: Use enantiopure Boc-protected intermediates (e.g., cis/trans-4-(Boc-amino)cyclohexanol derivatives) to direct thiol group positioning .
- Asymmetric catalysis: Employ palladium or organocatalysts in downstream coupling reactions to retain stereochemical integrity.
- Chromatographic resolution: Chiral HPLC columns (e.g., Chiralpak IA/IB) separate diastereomers post-synthesis .
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
Store at 0–6°C in airtight, light-resistant containers under inert gas (N₂/Ar). Desiccants (e.g., silica gel) prevent moisture-induced Boc-group hydrolysis. Avoid proximity to oxidizing agents or strong acids/bases. For long-term stability, aliquot the compound to minimize freeze-thaw cycles .
Advanced: How can researchers resolve discrepancies in reported solubility data for this compound?
Answer:
Reported solubility variations (e.g., 2.1 g/L in water at 25°C in one study vs. “slightly soluble” in another) may arise from differing isomer ratios (cis/trans) or purity levels. To resolve:
- Replicate conditions: Test solubility in identical solvents (e.g., DMSO, ethanol) and temperatures.
- Isomer isolation: Use preparative HPLC to separate isomers and test individually.
- Purity verification: Cross-check via elemental analysis or quantitative NMR .
Basic: What safety precautions are essential when handling this compound?
Answer:
- Personal protective equipment (PPE): Gloves, lab coat, and safety goggles.
- Ventilation: Use fume hoods to avoid inhaling vapors; ensure eyewash stations and safety showers are accessible.
- Spill management: Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid water to prevent environmental release .
Advanced: What strategies mitigate Boc-group deprotection during thiol-mediated conjugation?
Answer:
Boc groups are labile under acidic conditions. To preserve them during conjugation (e.g., with maleimide-functionalized substrates):
- pH control: Maintain reaction pH >7 using buffers like PBS or HEPES.
- Mild coupling reagents: Use EDC/NHS or DCC instead of strong acids.
- Post-reaction quenching: Add scavengers like hydroxylamine to neutralize residual reactive intermediates .
Basic: What are the primary research applications of this compound?
Answer:
- Peptide/protein modification: Thiol groups selectively react with maleimides or iodoacetamides for bioconjugation.
- Metal coordination: Serve as ligands for gold nanoparticles (e.g., in photoelectrochemical studies) or palladium catalysts.
- Drug discovery: Intermediate for synthesizing anti-inflammatory or antitumor agents (e.g., pyrazolo[3,4-d]pyrimidines) .
Advanced: How can computational modeling guide the design of this compound derivatives?
Answer:
- DFT calculations: Predict regioselectivity in reactions (e.g., thiol-thiol coupling) by analyzing electron density maps.
- Molecular docking: Simulate interactions with biological targets (e.g., MMP8 enzymes) to optimize binding affinity.
- Conformational analysis: Use MD simulations to assess steric effects of Boc groups on cyclohexane ring dynamics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
